3-(2-Bromoethyl)piperidine
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Overview
Description
3-(2-Bromoethyl)piperidine is a chemical compound with the molecular formula C7H14BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoethyl group attached to the third carbon of the piperidine ring. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)piperidine typically involves the bromination of 3-ethylpiperidine. One common method is the reaction of 3-ethylpiperidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azidoethylpiperidine, thiocyanatoethylpiperidine, etc.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethylpiperidine.
Scientific Research Applications
3-(2-Bromoethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)piperidine involves its interaction with various molecular targets. In biological systems, it may act by modifying proteins or enzymes through alkylation, leading to changes in their activity. The compound can also interfere with cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
- 2-(Bromoethyl)piperidine
- 3-(Bromomethyl)piperidine
- Piperidine
Comparison: 3-(2-Bromoethyl)piperidine is unique due to the specific positioning of the bromoethyl group, which influences its reactivity and biological activity. Compared to 2-(Bromoethyl)piperidine, the 3-position substitution may result in different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-(2-bromoethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAALADPLZNCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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